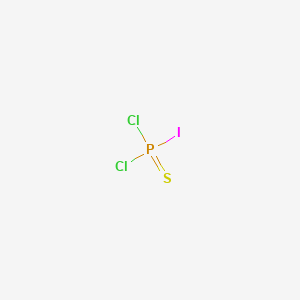
Phosphorothioic dichloride iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic dichloride iodide is an inorganic compound that contains phosphorus, sulfur, chlorine, and iodine atoms It is a member of the larger family of organophosphorus compounds, which are known for their diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphorothioic dichloride iodide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with sulfur and iodine in a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the reaction of thiophosphoryl chloride with iodine in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Análisis De Reacciones Químicas
Types of Reactions: Phosphorothioic dichloride iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine and iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products Formed:
Oxidation: Products may include phosphorothioic acid derivatives.
Reduction: Products may include phosphorothioic hydrides.
Substitution: Products may include mixed halide compounds.
Aplicaciones Científicas De Investigación
Phosphorothioic dichloride iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of phosphorothioic dichloride iodide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. It can also participate in redox reactions, altering the oxidation state of other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Phosphorothioic dichloride iodide can be compared with other similar compounds, such as:
Phosphorothioic triiodide: Similar in structure but contains three iodine atoms instead of two chlorine and one iodine.
Thiophosphoryl chloride: Contains sulfur and chlorine but lacks iodine.
Phosphorothioic chloride difluoride: Contains sulfur, chlorine, and fluorine instead of iodine.
Uniqueness: this compound is unique due to its combination of chlorine and iodine atoms, which imparts distinct reactivity and properties compared to other phosphorothioic compounds. This uniqueness makes it valuable for specific applications where its particular chemical behavior is advantageous.
Propiedades
Número CAS |
63972-02-1 |
|---|---|
Fórmula molecular |
Cl2IPS |
Peso molecular |
260.85 g/mol |
Nombre IUPAC |
dichloro-iodo-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/Cl2IPS/c1-4(2,3)5 |
Clave InChI |
OYIIQNCBYTWKLR-UHFFFAOYSA-N |
SMILES canónico |
P(=S)(Cl)(Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


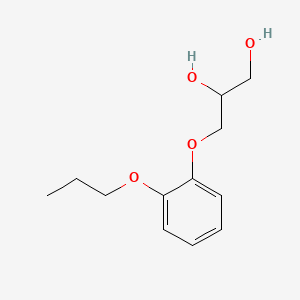
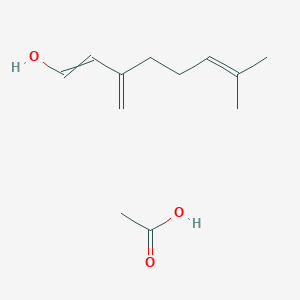
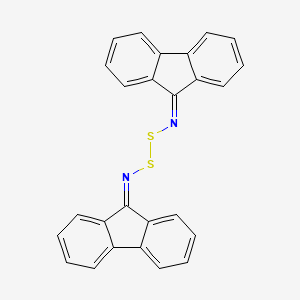
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)

![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

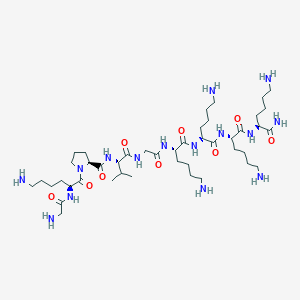

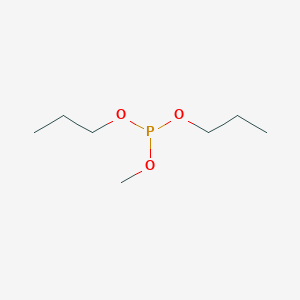
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
